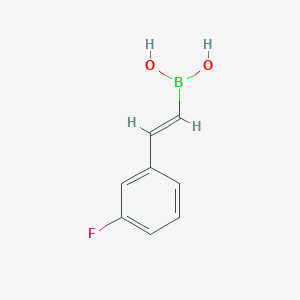

trans-2-(3-Fluorophenyl)vinylboronic acid

Description

BenchChem offers high-quality trans-2-(3-Fluorophenyl)vinylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-(3-Fluorophenyl)vinylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(E)-2-(3-fluorophenyl)ethenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXKUGHKGCSZJO-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC(=CC=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1=CC(=CC=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201247887 | |

| Record name | B-[(1E)-2-(3-Fluorophenyl)ethenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-22-2 | |

| Record name | B-[(1E)-2-(3-Fluorophenyl)ethenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[(1E)-2-(3-Fluorophenyl)ethenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

trans-2-(3-Fluorophenyl)vinylboronic acid CAS number

Technical Whitepaper: trans-2-(3-Fluorophenyl)vinylboronic acid

Executive Summary

trans-2-(3-Fluorophenyl)vinylboronic acid (CAS: 849062-24-4) is a specialized organoboron reagent critical to the synthesis of fluorinated stilbenes and conjugated systems in medicinal chemistry. As a stable trans (E)-alkenylboronic acid, it serves as a pivotal nucleophile in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

The strategic incorporation of the 3-fluorophenyl moiety allows medicinal chemists to modulate the metabolic stability and lipophilicity of drug candidates without significantly altering steric bulk (the "Fluorine Effect"). This guide outlines the physicochemical profile, synthetic utility, and rigorous experimental protocols required to maximize the efficiency of this reagent.

Technical Specifications & Physicochemical Profile

To ensure reproducibility, researchers must verify the identity and purity of the starting material. The trans geometry is critical for stereoselective synthesis; contamination with the cis isomer or the de-boronated styrene can compromise yield.

| Property | Specification |

| Chemical Name | trans-2-(3-Fluorophenyl)vinylboronic acid |

| Synonyms | (E)-(3-Fluorostyryl)boronic acid; [(E)-2-(3-fluorophenyl)ethenyl]boronic acid |

| CAS Number | 849062-24-4 |

| Molecular Formula | C₈H₈BFO₂ |

| Molecular Weight | 165.96 g/mol |

| Appearance | White to off-white powder |

| Stereochemistry | trans (E) > 95% |

| Solubility | Soluble in MeOH, DMSO, THF; sparingly soluble in non-polar solvents |

| Storage | 2-8°C; Hygroscopic (Store under inert gas to prevent boroxine formation) |

Synthetic Route & Manufacturing Logic

Understanding the origin of the reagent helps in troubleshooting impurities. The industrial standard for synthesizing trans-vinylboronic acids is the hydroboration of terminal alkynes .

The Reaction Pathway: The synthesis typically employs 1-ethynyl-3-fluorobenzene as the precursor. Hydroboration with catecholborane or pinacolborane, followed by hydrolysis (if necessary), yields the trans-alkenylboronic acid via syn-addition of the B-H bond across the triple bond.

Figure 1: Synthesis Workflow

Caption: Stereoselective synthesis via hydroboration. The syn-addition mechanism guarantees the trans (E) geometry of the final boronic acid.

Application: Suzuki-Miyaura Cross-Coupling

The primary utility of CAS 849062-24-4 is in the formation of C(sp2)-C(sp2) bonds. The vinylboronic acid acts as the nucleophilic partner, coupling with aryl halides to form unsymmetrical stilbenes.

Mechanistic Insight: Unlike arylboronic acids, vinylboronic acids are more susceptible to protodeboronation (loss of the boron group) under harsh basic conditions. Therefore, the choice of base and solvent is critical. Weak bases (e.g., K₃PO₄, NaHCO₃) are preferred over strong hydroxides to maintain the integrity of the vinyl-boron bond during the transmetallation step.

Figure 2: Catalytic Cycle & Critical Control Points

Caption: The Suzuki-Miyaura cycle. The Transmetallation step (Red) is the rate-determining step where base selection prevents side reactions.

Experimental Protocol: Synthesis of (E)-3-Fluoro-stilbene Derivatives

Objective: To couple trans-2-(3-Fluorophenyl)vinylboronic acid with an aryl bromide (e.g., 4-bromoanisole) with >90% stereoretention.

Reagents:

-

Boronic Acid: 1.2 equivalents (CAS 849062-24-4)

-

Electrophile: 1.0 equivalent (Aryl Bromide)

-

Catalyst: 5 mol% Pd(PPh₃)₄ (Tetrakis)

-

Base: 2.0 equivalents Na₂CO₃ (2M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere):

-

Charge a reaction vial with the Aryl Bromide (1.0 mmol), trans-2-(3-Fluorophenyl)vinylboronic acid (199 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

-

Note: Weighing the catalyst in air is permissible if done quickly, but an inert glovebox is preferred for high consistency.

-

-

Solvent Degassing (Crucial):

-

Add DME (4 mL) and 2M Na₂CO₃ (1 mL).

-

Sparge the mixture with Argon or Nitrogen for 10-15 minutes.

-

Reasoning: Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) catalyst.

-

-

Reaction:

-

Seal the vial and heat to 85°C for 4–12 hours.

-

Monitor via TLC or LC-MS. Look for the disappearance of the aryl bromide.

-

Checkpoint: If the reaction stalls, add 1-2 mol% additional catalyst.

-

-

Work-up:

-

Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate gradient. The product is typically non-polar.

-

Handling, Stability & Safety

-

Boroxine Formation: Like many boronic acids, this compound can spontaneously dehydrate to form a cyclic trimeric anhydride (boroxine). This is reversible. If the melting point appears high or solubility is poor, the compound may exist as the boroxine. Adding a small amount of water or base during the reaction hydrolyzes it back to the active monomeric acid.

-

Protodeboronation: The vinyl-boron bond is sensitive. Avoid storing the compound in solution for long periods.

-

Safety: Treat as a standard organic irritant. Wear gloves and safety glasses. Avoid inhalation of dust.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16064789, (E)-(3-Fluorostyryl)boronic acid. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Retrieved from [Link]

Strategic Utilization of trans-2-(3-Fluorophenyl)vinylboronic Acid in Medicinal Chemistry

Executive Summary

trans-2-(3-Fluorophenyl)vinylboronic acid (CAS: 849062-22-2) is a specialized organoboron reagent used primarily in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its structural significance lies in its ability to introduce the (E)-3-fluorostyryl moiety into drug scaffolds. This motif is highly valued in medicinal chemistry for two reasons: the trans-alkene provides a rigid linker that extends conjugation, while the meta-fluorine atom modulates lipophilicity and blocks metabolic oxidation at the phenyl ring without imposing the steric penalty of an ortho substituent.

This technical guide provides a comprehensive analysis of its physicochemical properties, handling protocols, and application in high-fidelity synthesis.

Part 1: Physicochemical Profile

Core Data Table

The following data establishes the baseline identity of the compound. Researchers must note the distinction between the theoretical molecular weight and the effective molecular weight due to anhydride formation.

| Property | Specification |

| Chemical Name | trans-2-(3-Fluorophenyl)vinylboronic acid |

| CAS Number | 849062-22-2 |

| Molecular Formula | C₈H₈BFO₂ |

| Molecular Weight | 165.96 g/mol |

| Exact Mass | 165.96 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 184–186 °C (Literature value) |

| Stereochemistry | trans (E) isomer |

| Solubility | Soluble in MeOH, DMSO, THF; sparingly soluble in non-polar solvents.[2] |

The Boroxine Equilibrium (Critical for Stoichiometry)

While the molecular weight is formally 165.96 g/mol , boronic acids spontaneously dehydrate to form cyclic trimers known as boroxines (anhydrides). This is an equilibrium process driven by storage conditions (dryness) and solvent choice.

-

Impact: A "pure" sample may actually contain a mixture of the free acid and the boroxine.

-

Correction: If high-precision stoichiometry is required (e.g., kinetic studies), it is recommended to assume a slight excess or to titrate the active boron species. In most synthetic applications, using a 1.2–1.5 molar equivalent relative to the halide compensates for this variance.

Part 2: Synthetic Utility & Mechanism

The Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is the formation of C(sp²)–C(sp²) bonds. The trans-vinyl group acts as a "molecular wire," connecting the fluorophenyl headgroup to a core scaffold (e.g., a heterocycle).

Why 3-Fluoro?

-

Electronic Effect: The fluorine at the meta position withdraws electrons inductively (-I effect) without the resonance donation seen in para substitution, deactivating the ring slightly against oxidative metabolism.

-

Conformation: Unlike ortho-substitution, the meta-F does not twist the styrene plane, maintaining planarity and conjugation.

Reaction Mechanism

The coupling follows the standard Pd(0)/Pd(II) catalytic cycle.[3] The critical step for vinylboronic acids is Transmetallation , which requires the activation of the boron center by a base (formation of a boronate "ate" complex).

Part 3: Experimental Protocols

Standard Coupling Protocol

Objective: Coupling trans-2-(3-fluorophenyl)vinylboronic acid with an aryl bromide.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

trans-2-(3-Fluorophenyl)vinylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 M concentration relative to halide)

Step-by-Step Methodology:

-

Vessel Preparation: Flame-dry a reaction vial or round-bottom flask and allow it to cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the flask with the Aryl Bromide, Boronic Acid, and Pd catalyst.

-

Note: Air-sensitive catalysts must be handled quickly or in a glovebox.

-

-

Degassing (CRITICAL): Add the 1,4-Dioxane. Sparge the solvent with inert gas for 10–15 minutes. Oxygen is the primary cause of catalyst death (homocoupling).

-

Base Addition: Add the degassed aqueous K₂CO₃ solution via syringe.

-

Reaction: Seal the vessel and heat to 80–90 °C for 4–12 hours. Monitor via TLC or LC-MS.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water/brine. Dry the organic layer over MgSO₄.

-

Purification: Concentrate and purify via flash column chromatography (Silica Gel).

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Protodeboronation | Switch to anhydrous conditions (Cs₂CO₃/DMF) to reduce hydrolysis of the C-B bond. |

| Homocoupling | Oxygen presence | Increase degassing time; ensure inert atmosphere is maintained. |

| Isomerization | High Temp / Long Time | Avoid heating above 100 °C; cis/trans isomerization can occur under prolonged stress. |

Part 4: Quality Control & Characterization

To validate the integrity of the reagent or the final product, rely on NMR spectroscopy.

Proton NMR (¹H NMR)

The vinyl protons provide the definitive proof of stereochemistry.

-

Chemical Shift: Typically

6.0 – 7.5 ppm region. -

Coupling Constant (

): The coupling constant between the two vinyl protons is diagnostic.- : Confirms trans (E) configuration.

- : Indicates cis (Z) contamination (degraded or impure starting material).

Fluorine NMR (¹⁹F NMR)

-

Signal: Look for a singlet (or multiplet depending on resolution) around -110 to -115 ppm . This confirms the presence and integrity of the fluorine atom on the phenyl ring.

Part 5: Handling & Stability

Protodeboronation

Vinyl boronic acids are susceptible to protodeboronation (cleavage of the C-B bond replaced by H). This is accelerated by:

-

High pH: Strong bases can promote decomposition.

-

Metal Contaminants: Trace metals in solvents can catalyze this pathway.

Storage Recommendation: Store at 2–8 °C under an inert atmosphere. If the compound turns yellow or brown, it indicates oxidation or polymerization.

References

-

Sigma-Aldrich. (n.d.). trans-2-(3-Fluorophenyl)vinylboronic acid Product Specification. Retrieved from

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. (Detailed discussion on boroxine equilibrium and stability).

-

Parchem Fine & Specialty Chemicals. (n.d.). Trans-2-(3-Fluorophenyl)Vinylboronic Acid Datasheet. Retrieved from

Sources

trans-2-(3-Fluorophenyl)vinylboronic acid chemical properties

Title: trans-2-(3-Fluorophenyl)vinylboronic Acid: Technical Guide to Chemical Properties & Synthetic Applications

Executive Summary

trans-2-(3-Fluorophenyl)vinylboronic acid (CAS: 849062-22-2) is a specialized organoboron reagent used primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] As a styrylboronic acid derivative, it serves as a critical building block for introducing the trans-3-fluorostyryl motif into complex organic frameworks. This moiety is particularly valuable in medicinal chemistry, where the fluorine substituent modulates metabolic stability, lipophilicity, and protein-ligand binding interactions without significantly altering steric bulk. This guide details its physicochemical properties, mechanistic behavior, and standardized protocols for its application.

Chemical Identity & Physical Properties

| Property | Data |

| Chemical Name | trans-2-(3-Fluorophenyl)vinylboronic acid |

| Synonyms | (E)-(3-Fluorostyryl)boronic acid; [(E)-2-(3-Fluorophenyl)ethenyl]boronic acid |

| CAS Number | 849062-22-2 |

| Molecular Formula | C₈H₈BFO₂ |

| Molecular Weight | 165.96 g/mol |

| Structure | trans-alkene geometry (E-isomer) |

| Appearance | White to off-white powder |

| Melting Point | 184–186 °C (decomposes) |

| Solubility | Soluble in MeOH, EtOH, THF, DMSO; sparingly soluble in non-polar solvents (Hexane) |

Reactivity Profile & Mechanistic Insights

The Suzuki-Miyaura Coupling Mechanism

The primary utility of trans-2-(3-Fluorophenyl)vinylboronic acid lies in its ability to transfer the styryl group to aryl or vinyl halides while retaining its olefinic geometry. The reaction proceeds via the catalytic cycle of Pd(0)/Pd(II):

-

Oxidative Addition: A Pd(0) species inserts into the C-X bond of the electrophile (aryl halide).

-

Transmetallation: This is the rate-determining step for many boronic acids. The boronic acid must first be activated by a base (e.g., hydroxide, carbonate) to form a reactive boronate species [Ar-B(OH)₃]⁻. This "ate" complex is more nucleophilic and facilitates the transfer of the organic group to the palladium center.

-

Note on Fluorine Effect: The electron-withdrawing nature of the 3-fluoro substituent on the phenyl ring decreases the electron density on the boron atom via induction. This increases the Lewis acidity of the boron center, potentially accelerating the formation of the reactive boronate species compared to non-fluorinated analogs.

-

-

Reductive Elimination: The product is released, regenerating the Pd(0) catalyst.

Stereochemical Retention

A defining feature of this reagent is the robust retention of the trans (E) configuration throughout the coupling process. Unlike vinyl metals that can isomerize, the stereochemical integrity of vinylboronic acids is generally preserved because the transmetallation step occurs with retention of configuration at the alkenyl carbon.

Stability & Side Reactions

-

Protodeboronation: Vinylboronic acids are susceptible to protodeboronation (cleavage of the C-B bond by protons), especially under harsh basic conditions or high temperatures. The 3-fluoro group, while stabilizing the C-B bond against oxidation, can slightly increase susceptibility to hydrolytic cleavage if the reaction pH is not controlled.

-

Polymerization: As a styrene derivative, the compound can undergo spontaneous polymerization if stored improperly (exposure to light/heat).

Visualization: Catalytic Cycle & Workflow

Figure 1: Mechanistic Pathway & Experimental Workflow

The following diagram illustrates the stereospecific catalytic cycle and the logical flow for a standard coupling protocol.

Caption: Left: The Pd(0)/Pd(II) catalytic cycle highlighting the critical transmetallation step. Right: Step-by-step experimental workflow for optimal yield.

Standardized Experimental Protocol

Objective: Synthesis of a trans-3-fluorostilbene derivative via cross-coupling.

Reagents:

-

trans-2-(3-Fluorophenyl)vinylboronic acid (1.1 equiv)

-

Aryl Bromide/Iodide (1.0 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: Na₂CO₃ (2.0 equiv) or K₃PO₄ (for sensitive substrates)

-

Solvent: DME/Water (2:1) or Toluene/EtOH/Water (4:1:1)

Procedure:

-

Preparation: In a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), trans-2-(3-Fluorophenyl)vinylboronic acid (1.1 mmol, 183 mg), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).

-

Inertion: Cap the vessel and purge with argon or nitrogen for 5 minutes.

-

Solvent Addition: Add degassed solvent (e.g., 4 mL DME) and the base solution (e.g., 2 mL of 2M aq. Na₂CO₃) via syringe.

-

Reaction: Heat the mixture to 85 °C (oil bath) or 100 °C (microwave) for 4–12 hours. Monitor reaction progress via TLC or LC-MS to ensure consumption of the aryl halide.

-

Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (Hexanes/EtOAc gradient) to afford the pure trans-stilbene product.

Critical Control Points:

-

Degassing: Oxygen promotes homocoupling of the boronic acid and deactivates the Pd catalyst. Thorough degassing is non-negotiable.

-

Base Choice: If the substrate contains base-sensitive groups (e.g., esters), switch Na₂CO₃ for weaker bases like K₃PO₄ or use anhydrous conditions (CsF in Dioxane).

Handling, Storage & Stability

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).

-

Stability: The compound is stable as a solid for months if kept dry and cold. Solutions should be prepared fresh.

-

Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is required.

-

Dehydration: On prolonged heating or storage, boronic acids can dehydrate to form boroxines (cyclic trimers). This is reversible in aqueous reaction media and generally does not affect stoichiometry (calculate based on monomer).

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

-

Parchem Fine & Specialty Chemicals. (n.d.). Trans-2-(3-Fluorophenyl)Vinylboronic Acid Product Page. Link

Sources

(E)-2-(3-Fluorophenyl)ethenylboronic acid structure

Technical Monograph: (E)-2-(3-Fluorophenyl)ethenylboronic acid

Executive Summary (E)-2-(3-Fluorophenyl)ethenylboronic acid (CAS 849062-22-2) is a specialized organoboron building block critical to the synthesis of fluorinated stilbenes and polycyclic aromatic hydrocarbons (PAHs) in medicinal chemistry.[1] Distinguished by its trans (E) alkene geometry and the metabolic stability conferred by the 3-fluorophenyl motif, this compound serves as a primary linchpin in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This guide delineates the structural parameters, validated synthetic pathways, and handling protocols required to utilize this reagent with high fidelity in drug discovery workflows.

Chemical Identity & Physicochemical Properties

The compound is characterized by a boronic acid moiety attached to a vinyl group in the trans configuration relative to a 3-fluorophenyl ring. The E-isomer is thermodynamically preferred and essential for stereoselective coupling reactions.

| Property | Data |

| IUPAC Name | (E)-(3-Fluorostyryl)boronic acid |

| CAS Number | 849062-22-2 |

| Molecular Formula | C₈H₈BFO₂ |

| Molecular Weight | 165.96 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 184–186 °C (lit.)[1][2] |

| Solubility | Soluble in DMSO, MeOH, THF; sparingly soluble in water |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |

Synthetic Architecture

The synthesis of (E)-2-(3-Fluorophenyl)ethenylboronic acid relies on the stereoselective hydroboration of terminal alkynes.[1] The anti-Markovnikov addition of the B-H bond across the alkyne ensures the terminal boron placement, while the steric demands of the hydroborating agent dictate the E-selectivity.

Core Synthesis Workflow

The most robust route utilizes 1-ethynyl-3-fluorobenzene as the starting material.[1] Direct hydroboration with catecholborane or pinacolborane, followed by hydrolysis, yields the free acid.

Detailed Protocol: Hydroboration-Hydrolysis

Note: This protocol is adapted for high stereocontrol (>98% E-isomer).

Reagents:

-

1-Ethynyl-3-fluorobenzene (1.0 equiv)[1]

-

Catecholborane (1.2 equiv)[1]

-

Solvent: Toluene (anhydrous)[1]

-

Quench: Water/Ice[1]

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a Schlenk flask and purge with Argon. Charge with 1-ethynyl-3-fluorobenzene (10 mmol) and anhydrous toluene (20 mL).[1]

-

Addition: Cool the solution to 0°C. Add catecholborane (12 mmol) dropwise via syringe to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 70°C for 4 hours. Monitor via TLC or GC-MS for the disappearance of the alkyne.

-

Hydrolysis: Cool the mixture to 0°C. Slowly add ice-cold water (30 mL) to hydrolyze the catechol ester. Stir vigorously for 2 hours. Caution: Hydrogen gas evolution may occur.[1]

-

Isolation: Filter the precipitated solid (boronic acid). If the product remains in the organic phase, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from a mixture of water/methanol or hexane/EtOAc to remove boroxine byproducts.

Mechanistic Application: Suzuki-Miyaura Coupling[1][3]

The primary utility of this boronic acid is the introduction of the 3-fluorostyryl moiety into aryl halides. The reaction proceeds with retention of configuration , preserving the E-geometry established during synthesis.

Catalytic Cycle & Stereochemistry

The cycle involves oxidative addition of the aryl halide, transmetalation of the vinyl boronate (facilitated by base), and reductive elimination.

Optimization for Fluorinated Substrates:

-

Base Selection: Weak bases (K₃PO₄, Cs₂CO₃) are preferred over strong alkoxides to prevent protodeboronation, which can be accelerated by the electron-withdrawing fluorine substituent.[1]

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are standard. For sterically hindered partners, switch to Pd₂dba₃/S-Phos.[1]

Characterization & Quality Control

Validating the structure requires confirming the E-geometry and the integrity of the boronic acid moiety.

1H NMR Interpretation (DMSO-d₆, 400 MHz):

-

Vinyl Protons: The hallmark of the E-isomer is the large coupling constant (

) between the vinylic protons.-

~6.5–7.5 ppm: Two doublets (or multiplet overlap). Look for

-

Note: A

value of ~10–12 Hz would indicate the Z-isomer (impurity).[1]

-

~6.5–7.5 ppm: Two doublets (or multiplet overlap). Look for

-

Aromatic Region:

7.0–7.5 ppm. The 3-fluoro substitution pattern creates a complex multiplet due to H-H and H-F coupling. -

Boronic Acid Protons:

~8.0–8.2 ppm (Broad singlet, 2H, B(OH)₂). This peak may disappear if D₂O exchange is performed.

Stability Check (Boroxine Cycle): Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).

-

Observation: In NMR, multiple sets of peaks may appear if the sample is dry. Adding a drop of D₂O usually simplifies the spectrum by hydrolyzing the boroxine back to the monomeric acid in situ.

Safety & Handling Protocol

Hazard Classification (GHS):

Handling Precautions:

-

Dehydration Risk: Boronic acids dehydrate thermally. Do not heat above 50°C during drying unless under vacuum.

-

Storage: Store at 2–8°C. While relatively air-stable, long-term exposure to humidity can cause variable stoichiometry (acid vs. anhydride).[1] Keep in a tightly sealed container with a desiccant.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Use a fume hood to avoid inhalation of dust.

References

-

Sigma-Aldrich. Product Specification: trans-2-(3-Fluorophenyl)vinylboronic acid (CAS 849062-22-2).[1]Link[1]

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

-

Brown, H. C., & Gupta, S. K. (1975). "Catecholborane. A new, mild, and selective hydroboration reagent."[1] Journal of the American Chemical Society, 97(18), 5249-5255.[1] Link[1]

-

Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275-286.[1] Link[1]

-

PubChem. Compound Summary: (E)-(3-Fluorostyryl)boronic acid.[1] National Library of Medicine. Link[1]

Sources

An In-depth Technical Guide to trans-2-(3-Fluorophenyl)vinylboronic acid for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

Trans-2-(3-Fluorophenyl)vinylboronic acid, identified by its CAS number 849062-22-2, has emerged as a critical reagent in the fields of medicinal chemistry and materials science.[1] Its unique structural features—a trans-vinylboronic acid moiety attached to a fluorinated phenyl ring—make it a highly versatile building block for the synthesis of complex organic molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the commercial availability, technical specifications, and key applications of this valuable synthetic intermediate.

Commercial Availability and Supplier Information

Trans-2-(3-Fluorophenyl)vinylboronic acid is readily available from a range of specialty chemical suppliers. Researchers can procure this reagent in various quantities, from laboratory-scale amounts to bulk quantities for process development. When selecting a supplier, it is crucial to consider not only the purity of the compound but also the availability of comprehensive analytical data and technical support.

Table 1: Prominent Commercial Suppliers of trans-2-(3-Fluorophenyl)vinylboronic acid

| Supplier | Purity | Available Quantities | Additional Notes |

| Sigma-Aldrich | ≥95% | Grams to Kilograms | Often provides detailed analytical data and safety information on their website.[2] |

| Amerigo Scientific | High Purity | Inquire for details | A specialized distributor serving the life sciences.[3] |

| Parchem | Inquire for details | Bulk and specialty quantities | A global supplier of specialty chemicals.[1] |

| Huateng Pharma | Inquire for details | Inquire for details | A supplier of pharmaceutical intermediates.[4] |

Physicochemical Properties and Technical Specifications

A thorough understanding of the physicochemical properties of trans-2-(3-Fluorophenyl)vinylboronic acid is essential for its effective use in synthesis.

Table 2: Key Technical Specifications

| Property | Value | Source |

| CAS Number | 849062-22-2 | [1] |

| Molecular Formula | C₈H₈BFO₂ | [1] |

| Molecular Weight | 165.96 g/mol | [1] |

| Appearance | Typically a white to off-white solid | General Observation |

| Purity | ≥95% to >97% | [2] |

| Synonyms | (E)-2-(3-Fluorophenyl)ethenylboronic acid | [2] |

Structural and Spectroscopic Data:

While specific, supplier-provided spectra for this exact compound are not always publicly available, the expected NMR signals can be inferred from the structure and data for analogous compounds.

-

¹H NMR: Aromatic protons would appear in the range of δ 7.0-7.5 ppm. The vinyl protons would likely be observed as doublets in the δ 6.0-7.0 ppm region, with a large coupling constant characteristic of a trans configuration. The B(OH)₂ protons are often broad and may exchange with solvent.

-

¹³C NMR: Aromatic and vinyl carbons would be present, with the carbon attached to fluorine showing a characteristic large coupling constant in the ¹³C spectrum.

-

¹⁹F NMR: A single resonance corresponding to the fluorine atom on the phenyl ring would be expected.

-

¹¹B NMR: A broad singlet characteristic of a boronic acid would be observed, typically in the range of δ 20-30 ppm.[5]

It is highly recommended to obtain lot-specific analytical data from the supplier or to perform in-house characterization to confirm the identity and purity of the material before use.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of trans-2-(3-Fluorophenyl)vinylboronic acid is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction allows for the stereospecific introduction of the 3-fluorostyrenyl moiety into a wide range of organic molecules.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organic halide (or triflate) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step typically requires the activation of the boronic acid with a base.

-

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.

pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd2_halide [label="R-Pd(II)L_n-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd2_boronate [label="R-Pd(II)L_n-R'", fillcolor="#FBBC05", fontcolor="#FFFFFF"];

pd0 -> pd2_halide [label="Oxidative Addition\n(R-X)"]; pd2_halide -> pd2_boronate [label="Transmetalation\n(R'-B(OH)2, Base)"]; pd2_boronate -> pd0 [label="Reductive Elimination\n(R-R')"]; }

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.Experimental Protocol: A General Guideline for Suzuki-Miyaura Coupling

The following is a generalized, field-proven protocol for the Suzuki-Miyaura coupling of an aryl bromide with trans-2-(3-Fluorophenyl)vinylboronic acid. It is important to note that reaction conditions may need to be optimized for specific substrates.

Materials:

-

Aryl bromide (1.0 equiv)

-

trans-2-(3-Fluorophenyl)vinylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

-

Solvent (e.g., DME/water, toluene/water, dioxane/water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add the aryl bromide, trans-2-(3-Fluorophenyl)vinylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the solvent system to the flask.

-

Degas the solution by bubbling the inert gas through it for 10-15 minutes.

-

Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress of the reaction by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 3-fluorostyrenyl motif can be a strategic approach in drug design to enhance the biological activity and pharmacokinetic profile of a lead compound. Boronic acids and their derivatives are recognized as privileged structures in medicinal chemistry, with several boron-containing drugs approved for clinical use.[6]

Safety and Handling

Boronic acids are generally considered to be of low toxicity. However, as with all chemical reagents, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from oxidizing agents. Boronic acids have a tendency to form cyclic anhydrides (boroxines) upon dehydration, which can sometimes affect their reactivity. It is advisable to store them in a tightly sealed container.

Conclusion

Trans-2-(3-Fluorophenyl)vinylboronic acid is a valuable and versatile reagent for organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its commercial availability and the strategic importance of the 3-fluorostyrenyl moiety in medicinal chemistry and materials science make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its properties, handling requirements, and reaction conditions will enable its effective application in the synthesis of novel and impactful compounds.

References

- Royal Society of Chemistry. (2010, September 15).

-

Organic Syntheses. Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

-

ResearchGate. The 11 B-NMR spectra of. Retrieved from [Link]

-

National Center for Biotechnology Information. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Retrieved from [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

-

National Center for Biotechnology Information. 2-(2-Fluorophenyl)ethenylboronic acid. Retrieved from [Link]

-

University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]

-

MDPI. Spectroelectrochemical Properties and Catalytic Activity in Cyclohexane Oxidation of the Hybrid Zr/Hf-Phthalocyaninate-Capped Nickel(II) and Iron(II) tris-Pyridineoximates and Their Precursors. Retrieved from [Link]

-

Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

-

National Center for Biotechnology Information. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. 1 H NMR spectra of (a) poly(VPBA-co-MA), (b) poly(VPBA-co-CA) and (c).... Retrieved from [Link]

-

Amerigo Scientific. trans-2-(3-Fluorophenyl)Vinylboronic Acid. Retrieved from [Link]

-

MDPI. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][7]-Fused Indole Heterocycles. Retrieved from [Link]

-

The American Society for Pharmacology and Experimental Therapeutics. Binding Interactions of NS6740, a Silent Agonist of the α7 Nicotinic Acetylcholine Receptor. Retrieved from [Link]

-

National Center for Biotechnology Information. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Retrieved from [Link]

-

MDPI. Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. Retrieved from [Link]

Sources

Storage and Stability of trans-2-(3-Fluorophenyl)vinylboronic Acid: A Technical Guide

Executive Summary

trans-2-(3-Fluorophenyl)vinylboronic acid (CAS 849062-22-2) presents a unique stability challenge in drug development. Unlike saturated alkyl boronic acids, this molecule possesses a "dual-threat" functionality: a vinyl group susceptible to radical polymerization and photoisomerization, and a boronic acid moiety prone to reversible dehydration (boroxine formation) and protodeboronation.

This guide moves beyond standard Safety Data Sheet (SDS) recommendations, providing a mechanistic understanding of degradation and a self-validating protocol for storage and quality control.

Part 1: Chemical Profile & Intrinsic Instability

To store this reagent effectively, one must understand the thermodynamic and kinetic forces driving its degradation.

The Boroxine Cycle (Reversible Dehydration)

Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric anhydrides, known as boroxines . This process is driven by entropy and the removal of water.

-

Mechanism:

-

Impact: While often considered an impurity, the boroxine form is frequently chemically competent in Suzuki-Miyaura couplings. However, it alters the molecular weight stoichiometry, leading to under-loading of the reagent in precise catalytic cycles.

Vinyl-Specific Degradation (Irreversible)

The vinyl linker adds two critical instability vectors not present in phenylboronic acids:

-

Radical Polymerization: The styryl double bond can undergo oligomerization, particularly if initiated by trace peroxides or light.

-

Protodeboronation: While vinyl boronic acids are generally more resistant to protodeboronation than heteroaryl boronic acids (e.g., 2-pyridyl), they can still fragment under high pH or in the presence of specific metal salts (Cu, Zn) [1].[1][2]

Visualization of Degradation Pathways

Figure 1: The dynamic equilibrium and irreversible degradation pathways.[1] Note that while the Boroxine cycle is reversible, polymerization and protodeboronation are terminal events.

Part 2: Optimal Storage Protocol

Based on the physicochemical properties (MP: 184-186 °C) and the degradation mechanisms above, the following storage protocol is required to maintain >98% purity over 12+ months.

The "Gold Standard" Protocol (Long-Term Storage)

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Low temperature kinetically inhibits radical polymerization of the vinyl group and slows the rate of oxidative deboronation. |

| Atmosphere | Argon or Nitrogen | Displaces oxygen (prevents radical initiation) and moisture (controls boroxine equilibrium). |

| Container | Amber Glass Vial | Amber glass blocks UV light (preventing trans-to-cis photoisomerization). Glass is preferred over plastic to prevent leaching of plasticizers which can initiate radical chemistry. |

| Desiccant | External Only | Store the vial inside a secondary container (desiccator) with Drierite. Do not place desiccant directly in contact with the powder to avoid excessive dehydration to the boroxine form. |

Short-Term Handling (Benchtop)

-

Hygroscopicity: The material is mildly hygroscopic.[3] Allow the refrigerated vial to equilibrate to room temperature before opening to prevent condensation of atmospheric water onto the cold solid, which accelerates hydrolysis or clumping.

-

Solution Stability: Avoid storing in solution (e.g., THF, MeOH) for >24 hours. If necessary, store solutions at -20°C. In alcohols, the boronic acid will rapidly form boronic esters (e.g., dimethyl ester in methanol), changing the species entirely.

Part 3: Quality Control & Self-Validating Systems

Before committing this reagent to a high-value GMP synthesis or late-stage functionalization, you must validate its integrity. Melting point alone is insufficient due to the boroxine transition.

The NMR "Water-Shift" Assay

This is the most reliable method to determine the Acid:Boroxine ratio.

Protocol:

-

Dissolve ~10 mg of sample in DMSO-d6 (do not use CDCl3 as it promotes dehydration and peak broadening).

-

Add 1 drop of D2O immediately before acquisition.

-

Why? The D2O forces the equilibrium entirely back to the Boronic Acid form (monomer) via rapid hydrolysis.

-

-

Analysis:

-

Purity Check: If the spectrum is clean with sharp peaks after D2O addition, the material is chemically intact.

-

Stoichiometry Check: If you need to know the original composition (Acid vs. Boroxine) for precise weighing, run the NMR in dry DMSO-d6 first.

-

Boronic Acid -B(OH)2 protons: Typically appear as a broad singlet around 8.0–9.0 ppm.

-

Boroxine protons: The vinyl/aryl protons will show slight chemical shift differences compared to the monomer.

-

-

QC Decision Logic

Figure 2: Quality Control Decision Tree. Note that the presence of Boroxine (Multiple Sets) is not a failure, but requires a calculation adjustment.

Part 4: Handling in Synthesis (Suzuki-Miyaura)

When using trans-2-(3-Fluorophenyl)vinylboronic acid in cross-coupling, the stability profile dictates the reaction setup.

Stoichiometry Correction

If your QC indicates a significant fraction of boroxine (anhydride), the effective molecular weight changes.

-

Boroxine MW: ~443.8 g/mol (Trimer)

-

Correction: If the material is 100% boroxine, you must use 0.33 equivalents of the trimer to deliver 1 equivalent of the vinyl group, but the mass-based calculation often results in under-dosing if you assume it is the pure acid.

-

Best Practice: Always assume a mixture exists. Use a slight excess (1.1 – 1.2 equiv) relative to the aryl halide to account for the variable molecular weight and potential protodeboronation.

The "Pre-Hydrolysis" Tactic

To ensure consistent reactivity, particularly in anhydrous reaction conditions (e.g., Toluene/Dioxane):

-

Suspend the reagent in the solvent.

-

Add the aqueous base (e.g., K2CO3 or Cs2CO3 in water) 5 minutes before adding the catalyst.

-

Mechanism: This converts any boroxine back to the reactive boronate species (boronic acid salt) in situ, ensuring the transmetallation step proceeds efficiently [2].

References

-

Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157. Link

-

Li, C., et al. (2025). "The Boroxine–Boronic Acid Equilibrium."[7][8][9][10] Journal of the American Chemical Society, 147. Link

-

Sigma-Aldrich.[6] (n.d.). "Safety Data Sheet: trans-2-(3-Fluorophenyl)vinylboronic acid." Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. laballey.com [laballey.com]

- 4. parchem.com [parchem.com]

- 5. scbt.com [scbt.com]

- 6. 反式-2-(3-氟苯基)乙烯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. research.ed.ac.uk [research.ed.ac.uk]

Vinylboronic Acids: From Labile Intermediates to Structural Pillars in Drug Discovery

Executive Summary

Vinylboronic acids (VBAs) and their ester derivatives represent a cornerstone of modern organometallic chemistry. Historically plagued by instability and polymerization issues, their evolution from transient intermediates to robust, shelf-stable reagents mirrors the trajectory of modern drug discovery. This guide analyzes the historical genesis of VBAs, the mechanistic breakthroughs that enabled their use, and the practical protocols required to handle them with high fidelity in a pharmaceutical setting.

The Genesis: Hydroboration and the H.C. Brown Era

The history of vinylboronic acids is inextricably linked to the development of hydroboration by Herbert C. Brown at Purdue University in the late 1950s and 1960s. Before this era, organoboron compounds were largely curiosities with limited synthetic utility.

The Challenge of the "Free" Acid

Early attempts to isolate free vinylboronic acids (

-

Polymerization: Radical-induced polymerization of the alkene.

-

Protodeboronation: Hydrolysis of the C-B bond under acidic or basic conditions.

-

Dehydration: Spontaneous formation of boroxines (cyclic trimers).

The Hydroboration Breakthrough

Brown discovered that boranes (

-

Key Reaction: Terminal Alkyne + Dialkylborane

Vinylborane. -

Stereochemistry: The addition is strictly syn , resulting in E-alkenylboranes. This stereocontrol is the foundation of their utility in synthesizing stereodefined olefins.

Technical Insight: In early protocols, catecholborane was the reagent of choice because it reduced the Lewis acidity of the boron center, mitigating side reactions compared to diborane.

The Catalytic Revolution: The Suzuki-Miyaura Era (1979)

While Brown provided the synthesis of vinylboranes, Akira Suzuki and Norio Miyaura provided the utility.

In 1979 , Suzuki and Miyaura published their seminal work demonstrating that vinylboranes could undergo palladium-catalyzed cross-coupling with organic halides. This transformed VBAs from reactive intermediates into essential building blocks for carbon-carbon bond formation.

The Mechanism of Activation

Unlike Grignard reagents, vinylboronic acids are chemically inert toward organic halides. Suzuki's innovation was the use of a base (alkoxide or hydroxide) to activate the boron species.

-

Quaternization: The base attacks the boron, forming a boronate "ate" complex

. -

Transmetallation: This negatively charged species is sufficiently nucleophilic to transfer the vinyl group to the Palladium(II) center.

Evolution of Stability: The Protection Strategy

To meet the demands of high-throughput drug screening, the instability of free VBAs had to be overcome. This led to the "Protection Era."

| Era | Reagent Class | Key Innovator | Stability Profile | Utility |

| 1960s | Free Boronic Acids / Catechol Esters | H.C. Brown | Low (Hydrolysis/Polymerization) | Immediate use only. |

| 1990s | Pinacol Esters (BPin) | Various | High | Standard for lipophilic handling. Resistant to hydrolysis. |

| 2000s | Potassium Trifluoroborates ( | G. Molander | Very High | Air/water stable solids. Require hydrolysis in situ. |

| 2007+ | MIDA Boronates | M.D. Burke | Ultra High | "Slow release" mechanism allows iterative coupling. |

Visualization: The Evolution of Vinylboron Reagents

The following diagram illustrates the structural evolution and increasing stability of vinylboron species.

Caption: Evolution of vinylboron reagents from unstable free acids to robust MIDA and Trifluoroborate salts.

Technical Protocol: Synthesis of Vinylboronic Esters via Hydroboration

Objective: Synthesis of (E)-1-Octenylboronic acid pinacol ester. Context: This protocol utilizes pinacolborane (HBpin), which is atom-economical and yields a stable ester directly, bypassing the unstable free acid.

Reagents and Equipment

-

Substrate: 1-Octyne (1.0 equiv)

-

Reagent: Pinacolborane (1.2 equiv)

-

Catalyst: Schwartz's Reagent (

) or H.C. Brown's standard thermal method (no metal, just heat). Note: For highest stereocontrol, Rhodium or Zirconium catalysis is preferred in modern settings, but we will detail the thermal uncatalyzed method optimized for scale. -

Solvent: Dichloromethane (DCM) or neat.

Step-by-Step Methodology

-

Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Charging: Add 1-Octyne (10 mmol) and Pinacolborane (12 mmol) via syringe.

-

Expert Tip: Pinacolborane can degrade; ensure quality by checking for B-H stretch in IR or NMR prior to use.

-

-

Reaction: Heat the mixture to 100°C (neat) or reflux in DCE (83°C) for 4-6 hours.

-

Monitoring: Monitor via

NMR. Look for the disappearance of the terminal alkyne proton (

-

-

Workup: Cool to room temperature. If neat, the crude material can often be used directly. If purification is required, dilute with diethyl ether and wash with water (rapidly) to remove excess HBpin.

-

Purification: Flash chromatography (Silica gel, Hexanes:EtOAc).

-

Caution: Silica is slightly acidic. Add 1% Triethylamine to the eluent to prevent protodeboronation of the vinyl group.

-

Data Validation (Self-Checking)

| Parameter | Expected Observation | Troubleshooting |

| Appearance | Clear, colorless oil | Yellowing indicates oxidation or polymerization. |

| Doublet of triplets (dt) at ~6.6 ppm (J=18 Hz) | J < 12 Hz indicates Z-isomer or internal alkyne contamination. | |

| Single peak at ~30 ppm | Peak at ~20 ppm indicates boroxine formation. |

Mechanistic Workflow: The Suzuki Cross-Coupling of Vinylboronates

Understanding the catalytic cycle is vital for troubleshooting failed couplings in drug synthesis. The vinyl group introduces steric demands different from aryl partners.

Caption: The catalytic cycle emphasizing the critical base-activation step required for vinylboronate transmetallation.

Strategic Applications in Drug Discovery

Vinylboronic acids act as "Lego blocks" for introducing saturation and rigidity vectors into drug candidates.

-

Macrocyclization: Vinylboronates are frequently used in intramolecular Suzuki couplings to close large rings (e.g., in HCV protease inhibitors).

-

Diene Synthesis: Coupling a vinylboronate with a vinyl halide yields conjugated dienes, precursors for Diels-Alder cycloadditions to build complex cores.

-

Bioisosteres: The vinyl group itself serves as a metabolic handle or a rigid linker between pharmacophores.

References

- Brown, H. C. (1961). Hydroboration. W. A. Benjamin, Inc. (Foundational text on the synthesis of organoboranes).

-

Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866-867. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Molander, G. A., & Bernhardt, J. T. (2003). Cross-Coupling of Potassium (1-Alkenyl)trifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Journal of Organic Chemistry, 68(14), 5534–5539. Link

-

Gillis, E. P., & Burke, M. D. (2007). A Simple and General Solution for the Iterative Cross-Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link

trans-2-(3-Fluorophenyl)vinylboronic acid melting point

An In-depth Technical Guide to the Melting Point of trans-2-(3-Fluorophenyl)vinylboronic Acid

Introduction

trans-2-(3-Fluorophenyl)vinylboronic acid is a valuable reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its utility in the construction of complex molecular architectures, which are often scaffolds for novel therapeutic agents, makes a thorough understanding of its physical and chemical properties essential for researchers, scientists, and drug development professionals. The melting point of a solid crystalline compound is a fundamental and critical physical property. It serves as a primary indicator of purity and can be used for identification purposes. An accurately determined melting point suggests a high degree of sample purity, whereas a depressed and broad melting range is a classic indicator of the presence of impurities.

This guide provides a comprehensive overview of the melting point of trans-2-(3-Fluorophenyl)vinylboronic acid, including its reported value, the factors that can influence it, and a detailed protocol for its experimental determination. The methodologies described herein are designed to ensure scientific integrity and produce reliable, reproducible results.

Compound Profile

A summary of the key identifiers and physical properties of trans-2-(3-Fluorophenyl)vinylboronic acid is presented below.

| Property | Value | Source |

| Melting Point | 184-186 °C (lit.) | [1] |

| Molecular Formula | C8H8BFO2 | [2] |

| Molecular Weight | 165.96 g/mol | [3] |

| Appearance | White to off-white solid/crystalline powder | [1][4] |

| CAS Number | 849062-22-2 | [1][2] |

| Synonyms | (E)-2-(3-Fluorophenyl)ethenylboronic acid, (3-Fluorostyryl)boronic acid | [1][3] |

The Scientific Rationale: Purity and Melting Point

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a very narrow temperature range, often less than 1 °C. The sharpness of the melting point is a direct consequence of the uniform lattice structure of the crystal.

The presence of impurities disrupts this crystalline lattice.[5] This disruption weakens the intermolecular forces holding the molecules together, requiring less energy (a lower temperature) to break them apart. Consequently, impurities typically cause two observable effects:

-

Melting Point Depression: The temperature at which melting begins is lower than that of the pure substance.

-

Broadening of the Melting Range: The temperature range over which the entire sample melts becomes wider.

This relationship forms the basis of using melting point determination as a quality control metric in synthesis and purification. An observed melting range that is sharp and consistent with the literature value provides confidence in the sample's purity and identity.

Caption: The relationship between sample purity and melting point characteristics.

Experimental Determination of Melting Point

The following protocol outlines a standard and reliable method for determining the melting point of trans-2-(3-Fluorophenyl)vinylboronic acid using a capillary melting point apparatus. This procedure is designed to be self-validating through careful technique and calibration.

Apparatus and Materials

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Sample of trans-2-(3-Fluorophenyl)vinylboronic acid

-

Spatula

-

Mortar and pestle (optional, for grinding)

-

Thermometer (calibrated) or digital temperature probe

Step-by-Step Protocol

-

Sample Preparation:

-

Ensure the sample is completely dry. If necessary, dry the sample under a vacuum.

-

Place a small amount of the compound on a clean, dry surface.[6] If the crystals are large, gently crush them into a fine powder using a spatula or a mortar and pestle. This ensures uniform packing and heat transfer.

-

Invert a capillary tube and press the open end into the powder to collect a small amount of the sample.[5]

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down.[6] Repeat until the sample column is approximately 2-3 mm high.[7]

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the sample block.

-

-

Melting Point Determination:

-

If the approximate melting point is known (184-186 °C), you can rapidly heat the apparatus to about 20 °C below the expected temperature (e.g., ~165 °C).[7]

-

Once within this range, reduce the heating rate to approximately 1-2 °C per minute.[7] A slow heating rate is critical for an accurate determination, allowing the temperature of the sample and the thermometer to equilibrate.

-

Observe the sample closely through the magnifying eyepiece.

-

Record T1: The temperature at which the first drop of liquid appears.[7] The sample may appear to "sweat" or shrink just before this point.

-

Record T2: The temperature at which the entire sample has completely melted into a clear liquid.[7]

-

The melting range is reported as T1 - T2.

-

-

Confirmation:

-

Allow the apparatus to cool.

-

Perform a second determination with a fresh capillary tube and sample to ensure reproducibility.

-

Caption: Workflow for experimental melting point determination.

Applications in Research and Drug Development

trans-2-(3-Fluorophenyl)vinylboronic acid is a key building block in organic chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful tool for forming carbon-carbon bonds, which is a fundamental process in the synthesis of many pharmaceutical compounds. The applications of this specific boronic acid include:

-

Synthesis of Anticonvulsant Agents: Used as a reactant in the preparation of potential new treatments for seizures.[1]

-

Development of Histone Deacetylase (HDAC) Inhibitors: Employed in the synthesis of piperazinyl pyrimidylhydroxamic acid derivatives, which have shown potential as anti-tumor agents.[1]

-

Creation of Complex Natural Product Analogs: It is a reactant for the enantioselective and diastereoselective synthesis of tetracyclines.[1]

The reliability of these synthetic routes depends on the quality of the starting materials. Therefore, verifying the purity of trans-2-(3-Fluorophenyl)vinylboronic acid via melting point determination is a crucial first step in these complex research and development workflows.

Conclusion

The melting point of trans-2-(3-Fluorophenyl)vinylboronic acid is a critical physical constant, with a literature value of 184-186 °C.[1] This parameter is not merely a number but a vital indicator of the compound's purity and suitability for high-stakes applications in drug discovery and materials science. Adherence to a rigorous and well-controlled experimental protocol for melting point determination is essential for ensuring the validity of synthetic procedures and the integrity of research outcomes. By understanding the principles behind melting point theory and applying them diligently in the laboratory, researchers can proceed with confidence in the quality of their chemical reagents.

References

-

University of Technology. Experiment (1) Determination of Melting Points. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. [Link]

-

National Institutes of Health. A Practical Synthesis of Terminal Vinyl Fluorides. [Link]

- Google Patents.

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

V. V. P. Engineering College. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

National Institutes of Health. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. [Link]

-

PubChem. 3-Fluorophenylboronic acid. [Link]

-

PubChem. 2-Fluorophenylboronic acid. [Link]

Sources

- 1. 反式-2-(3-氟苯基)乙烯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. en.huatengsci.com [en.huatengsci.com]

- 3. parchem.com [parchem.com]

- 4. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. davjalandhar.com [davjalandhar.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: High-Fidelity Suzuki-Miyaura Coupling of trans-2-(3-Fluorophenyl)vinylboronic Acid

Executive Summary & Strategic Importance

In modern drug discovery, the incorporation of fluorine is a pivotal strategy for modulating lipophilicity (LogP), metabolic stability, and ligand-target binding affinity. The 3-fluorostyryl motif, accessible via trans-2-(3-Fluorophenyl)vinylboronic acid, serves as a rigid, conjugated linker often found in reserveratrol analogs, kinase inhibitors, and imaging agents.

This guide addresses the specific challenges associated with vinylboronic acids , which differ significantly from their aryl counterparts. Unlike stable arylboronic acids, vinyl species are prone to protodeboronation and polymerization under standard Suzuki conditions. This protocol provides an optimized, self-validating workflow to ensure high yields and >98% stereoretention of the trans (E)-alkene geometry.

Reagent Profile & Handling

| Property | Specification |

| Chemical Name | trans-2-(3-Fluorophenyl)vinylboronic acid |

| CAS Number | 849062-22-2 |

| Structure | (E)-3-F-C₆H₄-CH=CH-B(OH)₂ |

| Molecular Weight | 165.96 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 184–186 °C |

| Stability Concern | Prone to protodeboronation (C-B bond cleavage) in strong base/high heat. |

| Storage | -20°C, Inert Atmosphere (Argon/Nitrogen). Hygroscopic. |

Critical Handling Note: Do not store this reagent in protic solvents (MeOH/EtOH) for extended periods, as this promotes boroxine formation and potential degradation.

Mechanistic Insight: Stereoretention & Side Reactions

To achieve high fidelity, one must understand the competing pathways in the catalytic cycle.

-

Stereoretention: The Suzuki-Miyaura coupling of vinylboronic acids proceeds with retention of configuration . The trans geometry of the starting material is preserved because the transmetalation step is stereospecific.

-

Protodeboronation (The Killer): Vinylboronic acids are susceptible to hydrolytic cleavage of the C-B bond, yielding the volatile styrene byproduct (3-fluorostyrene). This is accelerated by:

-

High pH (Strong bases like NaOH/KOH).

-

High Temperature (>100°C).[1]

-

Excessive water content.

-

-

Heck-Type Isomerization: While rare in optimized Suzuki couplings, "Heck-like" mechanisms can lead to regioisomers if the catalyst loading is too low or the halide is electron-poor.

Visualization: Catalytic Cycle & Stereochemistry

The following diagram illustrates the pathway preserving the E-geometry.

Figure 1: Catalytic cycle emphasizing the stereospecific transmetalation step required to maintain the trans-alkene geometry.

Optimized Experimental Protocols

Two protocols are provided.[2][3][4][5][6][7][8][9] Method A is the robust, general-purpose method. Method B is the "mild" method for sensitive substrates prone to decomposition.

Method A: Robust Conditions (High Throughput)

Best for: Stable aryl bromides/iodides and standard library synthesis.

Reagents:

-

Catalyst: Pd(PPh₃)₄ (5 mol%) - Tetrakis provides excellent stabilization.

-

Base: Na₂CO₃ (2.0 M aqueous).

-

Solvent: DME (Dimethoxyethane) / Water (2:1 ratio).

-

Temperature: 80°C.

Step-by-Step:

-

Charge: In a reaction vial, add Aryl Halide (1.0 equiv) and trans-2-(3-Fluorophenyl)vinylboronic acid (1.2 equiv).

-

Catalyst: Add Pd(PPh₃)₄ (0.05 equiv).

-

Inert: Seal vial and purge with Argon for 5 minutes.

-

Solvent: Add degassed DME (concentration 0.1 M) and 2.0 M Na₂CO₃ (2.0 equiv).

-

Reaction: Heat to 80°C for 4–12 hours. Monitor by LCMS.

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

Method B: Mild Conditions (Base-Sensitive)

Best for: Substrates with esters, nitriles, or when protodeboronation is observed in Method A.

Reagents:

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

-

Base: K₃PO₄ (3.0 equiv) or CsF (3.0 equiv).

-

Solvent: THF / Water (10:1) or Toluene / Water (10:1).

-

Temperature: 60–70°C.

Rationale: The use of Pd(dppf)Cl₂ creates a tighter bite angle, accelerating reductive elimination and reducing the time the palladium-vinyl species is vulnerable to side reactions. K₃PO₄ is less nucleophilic than carbonate/hydroxide, reducing protodeboronation.

Experimental Workflow & Quality Control

The following flowchart dictates the decision-making process for the experiment.

Figure 2: Decision tree for selecting reaction conditions and in-process monitoring.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Styrene Formation | Protodeboronation of vinyl acid. | Switch to anhydrous conditions (Method B with CsF) or lower temperature. Add base slowly. |

| Homocoupling (Diene) | Oxidative coupling of boronic acid. | Ensure strict Argon atmosphere. Reduce catalyst loading. |

| Isomerization (Cis/Trans mix) | Hydride insertion/elimination. | Use bidentate ligands (dppf, dppe) to enforce geometry. Avoid prolonged heating. |

| Black Precipitate | Pd precipitation (Pd black). | Ligand insufficient. Add 10% extra PPh₃ or switch to Pd(dppf)Cl₂. |

References

-

Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866–867. Link

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-286. Link

-

Sigma-Aldrich. (n.d.). Product Specification: trans-2-(3-Fluorophenyl)vinylboronic acid.[10] CAS 849062-22-2.[10][11] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. m.youtube.com [m.youtube.com]

- 4. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Protodeboronation [organic-chemistry.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. books.rsc.org [books.rsc.org]

- 10. parchem.com [parchem.com]

- 11. en.huatengsci.com [en.huatengsci.com]

Application Notes & Protocols: Synthesis of Bioactive Molecules Using trans-2-(3-Fluorophenyl)vinylboronic Acid

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of trans-2-(3-Fluorophenyl)vinylboronic acid in the synthesis of bioactive molecules. The core focus is on its utilization in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. We present not only a step-by-step protocol but also the underlying chemical principles, key considerations for reaction optimization, and the rationale behind procedural choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Importance of Fluorinated Vinylboronic Acids

In the landscape of medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] Boronic acids and their derivatives are indispensable reagents, primarily due to their central role in the Suzuki-Miyaura cross-coupling reaction, which enables the efficient construction of C(sp²)–C(sp²) bonds common in many pharmaceutical agents.[2][3][4][5][6]

trans-2-(3-Fluorophenyl)vinylboronic acid emerges as a particularly valuable building block. It combines three key structural motifs:

-

A vinylboronic acid: A versatile handle for introducing a vinyl group.

-

A phenyl ring: A common core structure in numerous bioactive compounds.

-

A meta-positioned fluorine atom: This strategic placement can significantly alter the electronic properties and metabolic profile of the final molecule.

This reagent is a key reactant for synthesizing a range of compounds, including anticonvulsant agents and histone deacetylase (HDAC) inhibitors, by providing a fluorinated styrenyl moiety.[7] This guide will focus on its most prevalent application: the Suzuki-Miyaura reaction.

Reagent Profile and Safe Handling

Before proceeding with any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.

Physicochemical Data

| Property | Value |

| Chemical Name | trans-2-(3-Fluorophenyl)vinylboronic acid |

| Synonyms | (E)-2-(3-Fluorophenyl)ethenylboronic acid |

| CAS Number | 849062-22-2[7] |

| Molecular Formula | C₈H₈BFO₂[7] |

| Molecular Weight | 165.96 g/mol [7] |

| Appearance | White to off-white solid[7] |

| Melting Point | 184-186 °C[7] |

Storage and Handling

Organoboronic acids require careful handling to maintain their integrity and ensure laboratory safety.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] It is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8] Refrigeration is often recommended to maintain long-term quality.[8]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8][9]

-

Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.[8] Ensure eyewash stations and safety showers are readily accessible.[8] Boronic acids are organic acids and should be segregated from incompatible chemicals like inorganic bases or oxidizers during storage.[9][10]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our title vinylboronic acid) and an organohalide or triflate.[2][11] This reaction is a powerful tool for creating carbon-carbon bonds with high functional group tolerance and stereospecificity.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[12]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.[2][12][13]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of trans-2-(3-Fluorophenyl)vinylboronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents

| Reagent | Purpose | Typical Stoichiometry |

| Aryl Bromide (Ar-Br) | Electrophilic partner | 1.0 equiv |

| trans-2-(3-Fluorophenyl)vinylboronic acid | Nucleophilic partner | 1.2 - 1.5 equiv |